molecular formula C13H22O5 B14506624 Propanedioic acid, (1,1-dimethyl-3-oxobutyl)-, diethyl ester CAS No. 63494-49-5

Propanedioic acid, (1,1-dimethyl-3-oxobutyl)-, diethyl ester

Cat. No.: B14506624
CAS No.: 63494-49-5
M. Wt: 258.31 g/mol
InChI Key: WHENBGJYERXCAW-UHFFFAOYSA-N
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Description

Propanedioic acid, (1,1-dimethyl-3-oxobutyl)-, diethyl ester, also known by its CAS number 63494-49-5, is an organic compound with the molecular formula C13H22O5. It is a derivative of propanedioic acid and is characterized by the presence of a 1,1-dimethyl-3-oxobutyl group and two ethyl ester groups. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedioic acid, (1,1-dimethyl-3-oxobutyl)-, diethyl ester typically involves the esterification of propanedioic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, (1,1-dimethyl-3-oxobutyl)-, diethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted esters and acids

Scientific Research Applications

Propanedioic acid, (1,1-dimethyl-3-oxobutyl)-, diethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research explores its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the manufacture of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of propanedioic acid, (1,1-dimethyl-3-oxobutyl)-, diethyl ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical reactions. The compound’s effects are mediated through its interactions with enzymes and receptors, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Propanedioic acid, diethyl ester
  • Propanedioic acid, (1,1-dimethyl-3-oxobutyl)-, methyl ester
  • Propanedioic acid, (1,1-dimethyl-3-oxobutyl)-, ethyl ester

Uniqueness

Propanedioic acid, (1,1-dimethyl-3-oxobutyl)-, diethyl ester is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. The presence of the 1,1-dimethyl-3-oxobutyl group enhances its stability and reactivity compared to other similar compounds.

Properties

CAS No.

63494-49-5

Molecular Formula

C13H22O5

Molecular Weight

258.31 g/mol

IUPAC Name

diethyl 2-(2-methyl-4-oxopentan-2-yl)propanedioate

InChI

InChI=1S/C13H22O5/c1-6-17-11(15)10(12(16)18-7-2)13(4,5)8-9(3)14/h10H,6-8H2,1-5H3

InChI Key

WHENBGJYERXCAW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OCC)C(C)(C)CC(=O)C

Origin of Product

United States

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